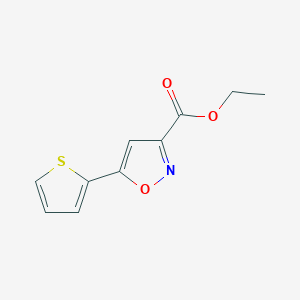

Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-thiophen-2-yl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-2-13-10(12)7-6-8(14-11-7)9-4-3-5-15-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIUQIUZEYMWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372553 | |

| Record name | Ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90924-54-2 | |

| Record name | Ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

CAS Number: 90924-54-2

This technical guide provides a comprehensive overview of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its physicochemical properties, a representative synthetic protocol, and its potential mechanism of action as an anticancer agent, with a focus on its role as a building block for pharmacologically active molecules.[1]

Physicochemical and Pharmacological Data

The properties of this compound and the in-vitro activity of a closely related analogue are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 90924-54-2 | [2] |

| Molecular Formula | C₁₀H₉NO₃S | [3][] |

| Molecular Weight | 223.25 g/mol | [3][] |

| Appearance | White to Orange to Green powder/crystal | [2] |

| Melting Point | 48-51 °C | [3] |

| Purity | >98.0% (GC) | [2] |

| Synonyms | 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Ethyl Ester |

Table 2: In-Vitro Anticancer Activity of a Representative 5-(thiophen-2-yl)isoxazole Analogue

A study on novel 5-(thiophen-2-yl)isoxazoles as anti-breast cancer agents revealed significant activity for analogues of the title compound. The data for the most potent analogue in that series is presented below. These compounds are reported to target the estrogen receptor alpha (ERα).[5][6]

| Compound | Cancer Cell Line | IC₅₀ (μM) |

| 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) | MCF-7 (Human Breast Cancer) | 1.91 |

Note: The above data is for a structurally related compound and is provided to illustrate the potential pharmacological profile of this class of molecules.

Experimental Protocols

Step 1: Synthesis of Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, prepare a solution of sodium methoxide (0.5 mol) in methanol (1000 mL). Cool the solution to 0-5 °C.

-

Addition of Reactants: To the cooled sodium methoxide solution, add a mixture of 2-acetylthiophene (63.09 g, 0.5 mol) and diethyl oxalate (73 g, 0.5 mol).

-

Reaction: Stir the resulting solution at room temperature for 6 hours.

-

Work-up: After the reaction is complete, acidify the mixture with 3M HCl (150 mL) and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, then dry it over anhydrous Na₂SO₄. Concentrate the solution using a rotary evaporator to obtain methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate intermediate from Step 1 and hydroxylamine hydrochloride (35 g, 0.5 mol) in methanol (700 mL).

-

Reaction: Reflux the solution for 4 hours.

-

Work-up: Upon completion of the reaction, concentrate the solvent using a rotary evaporator. Dilute the residue with dichloromethane (CH₂Cl₂).

-

Purification: Wash the organic layer with water and brine, and then dry it over anhydrous Na₂SO₄. Concentrate the solvent again on a rotary evaporator. The resulting residue can be recrystallized from a mixture of methanol and water to afford the final product, this compound, as a white solid.

Signaling Pathways and Mechanism of Action

Derivatives of 5-(thiophen-2-yl)isoxazole have been identified as potent inhibitors of estrogen receptor alpha (ERα), a key target in the treatment of hormone-dependent breast cancers.[5][6] The binding of these compounds to ERα can disrupt its normal signaling cascade, leading to the induction of apoptosis (programmed cell death) in cancer cells.[1]

Workflow for Synthesis of this compound

Caption: A simplified workflow for the synthesis of the target compound.

Proposed Mechanism of Action: ERα Inhibition and Apoptosis Induction

The diagram below illustrates the proposed mechanism by which 5-(thiophen-2-yl)isoxazole derivatives may exert their anticancer effects. In a normal state, estrogen binds to ERα, leading to its dimerization and translocation to the nucleus, where it activates the transcription of genes that promote cell proliferation and survival.[8][9][10] The 5-(thiophen-2-yl)isoxazole compounds act as antagonists, binding to ERα and preventing its activation by estrogen. This inhibition of ERα signaling can subsequently trigger the intrinsic apoptotic pathway.

Caption: Inhibition of ERα signaling by 5-(thiophen-2-yl)isoxazole derivatives, leading to apoptosis.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 90924-54-2 | TCI Deutschland GmbH [tcichemicals.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 5. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and insights into its potential biological significance based on related structures.

Core Compound Properties

This compound is a solid, crystalline compound. Its core structure consists of a central isoxazole ring substituted with a thiophene group at the 5-position and an ethyl carboxylate group at the 3-position.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference(s) |

| Molecular Weight | 223.25 g/mol | [][2] |

| Molecular Formula | C₁₀H₉NO₃S | [][3] |

| CAS Number | 90924-54-2 | [3] |

| Appearance | White to orange to green powder/crystal | [2] |

| Melting Point | 48-55 °C | [3] |

| Boiling Point | 379.7 °C at 760 mmHg (Predicted) | [] |

| Density | 1.278 g/cm³ (Predicted) | [] |

| Purity | >98.0% (GC) | [2] |

| InChI Key | YPIUQIUZEYMWAX-UHFFFAOYSA-N | [] |

| SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=CS2 | [][3] |

| Synonyms | 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Ethyl Ester | [2] |

Synthesis and Characterization Protocols

While this compound is commercially available, a detailed experimental protocol for its synthesis and characterization is provided below, based on established methods for isoxazole synthesis.

The synthesis of this compound can be achieved through a 1,3-dipolar cycloaddition reaction. This involves the reaction of a nitrile oxide with an alkyne. A plausible synthetic route is outlined below.

Step 1: Oximation of Thiophene-2-carboxaldehyde

-

Dissolve thiophene-2-carboxaldehyde (1 equivalent) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain thiophene-2-carboxaldehyde oxime.

Step 2: Generation of Thiophene-2-carbonitrile oxide and Cycloaddition

-

Dissolve the thiophene-2-carboxaldehyde oxime (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution.

-

After the addition is complete, add ethyl propiolate (1.2 equivalents) to the reaction mixture.

-

Slowly add triethylamine (1.5 equivalents) dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Record ¹H NMR and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.[4]

-

The resulting spectra should be consistent with the structure of this compound.

-

-

Mass Spectrometry (MS):

-

Analyze the compound using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source to confirm the molecular weight.[4]

-

The measured mass should correspond to the calculated exact mass of the [M+H]⁺ or [M+Na]⁺ ion.

-

-

Infrared (IR) Spectroscopy:

-

Record the IR spectrum of the solid compound using a KBr pellet method on an FT-IR spectrometer.[4]

-

Characteristic peaks for the ester carbonyl (C=O), C=N of the isoxazole, and C-S of the thiophene should be observed.

-

Logical and Experimental Workflows

The following diagrams illustrate the synthesis workflow and a potential experimental approach for biological screening.

Caption: Synthetic workflow for this compound.

Caption: Proposed workflow for biological evaluation and lead development.

Potential Biological Significance and Applications

While specific biological activity for this compound is not extensively documented, the isoxazole and thiophene moieties are prevalent in a wide range of biologically active compounds.[5]

-

Anticancer Potential: A study on novel 5-(thiophen-2-yl)isoxazoles revealed their potential as anti-breast cancer agents that target the estrogen receptor alpha (ERα).[6] The structure-activity relationship from this study highlighted the importance of the unsubstituted thiophene ring at the 5th position of the isoxazole core for superior activity.[6] Further investigations showed that these compounds can induce apoptotic cell death.[6]

-

Antimicrobial Activity: A structurally related compound, N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide, has been investigated for its antitubercular properties.[7] The proposed mechanism involves the disruption of the mycobacterial membrane through chelation of metal ions by the isoxazole ring and π-π stacking interactions involving the thiophene moiety.[7]

-

Broad Biological Activities: Thiophene-containing isoxazole compounds have also been reported to exhibit anti-depressant, anti-anxiety, anti-inflammatory, analgesic, and muscle relaxant properties.[8]

Given these precedents, this compound serves as a valuable scaffold for the development of new therapeutic agents. Its utility as a reagent in organic synthesis further underscores its importance for creating diverse molecular libraries for drug discovery.[]

Safety Information

According to its Safety Data Sheet, this compound is classified as a warning for causing serious eye irritation (H319). Standard laboratory safety precautions, including the use of eye protection, should be observed when handling this compound. It is classified under Storage Class 11 as a combustible solid.

References

- 2. calpaclab.com [calpaclab.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide [smolecule.com]

- 8. cbccollege.in [cbccollege.in]

"Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate" chemical properties

An In-depth Technical Guide on the Chemical Properties of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound that has garnered interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, incorporating both a thiophene and an isoxazole ring, makes it a valuable scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, synthesis, and potential biological applications, with a focus on its role as a building block in drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | References |

| Molecular Formula | C₁₀H₉NO₃S | [1][][3] |

| Molecular Weight | 223.25 g/mol | [1][][3] |

| CAS Number | 90924-54-2 | [1][][3] |

| Appearance | White to Orange to Green powder to crystal | [4] |

| Melting Point | 48-55 °C | [1][4] |

| Purity | >98.0% (GC) | [4] |

| SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=CS2 | [1] |

| InChIKey | YPIUQIUZEYMWAX-UHFFFAOYAS | [1] |

| Synonyms | 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Ethyl Ester | [4][5] |

Experimental Protocols

General Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylate Derivatives

A general and efficient method for the synthesis of the core isoxazole ring involves a cascade reaction. The following protocol is adapted from the synthesis of related isoxazole esters.[6]

Step 1: Formation of the β-ketoester Intermediate

-

A mixture of 2-acetylthiophene (0.5 mol) and diethyl oxalate (0.5 mol) is added to a solution of sodium methoxide (0.5 mol) in methanol (1000 mL) at a temperature of 0-5°C.

-

The resulting solution is stirred for 6 hours at room temperature.

-

Upon completion, the reaction mixture is treated with 3M HCl (150 mL) and extracted with ethyl acetate.

-

The organic layer is washed with water and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure on a rotary evaporator to yield the intermediate, methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, which can be used in the next step without further purification.

Step 2: Cyclization to form the Isoxazole Ring

-

A solution of the crude methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate and hydroxylamine hydrochloride (0.5 mol) in methanol (700 mL) is refluxed for 4 hours.

-

After the reaction is complete, the solvent is concentrated using a rotary evaporator.

-

The residue is diluted with CH₂Cl₂.

-

The organic layer is washed with water and brine and subsequently dried over Na₂SO₄.

-

The solvent is again concentrated on a rotary evaporator, and the resulting residue is recrystallized from methanol and water to afford the final product.

Biological Activity and Applications

While this compound itself is primarily utilized as a building block in organic synthesis, its structural motif is present in molecules with significant biological activities.[][4] Derivatives of the 5-(thiophen-2-yl)isoxazole core have been explored for various therapeutic applications.

Anticancer Activity

Derivatives of 5-(thiophen-2-yl)isoxazole have shown promise as anti-breast cancer agents.[7] Specifically, certain analogues have been found to target the estrogen receptor alpha (ERα), a key protein involved in the progression of some types of breast cancer.[7] The structure-activity relationship (SAR) studies of these derivatives have highlighted the importance of the unsubstituted thiophene ring at the 5th position of the isoxazole core for potent activity.[7]

The proposed mechanism of action for these anticancer derivatives involves the inhibition of ERα. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Other Potential Applications

The thiophene-isoxazole scaffold has also been investigated for other biological activities, including:

-

Antimicrobial agents : Some derivatives have shown potential as antimicrobial compounds.[8]

-

Neuropharmacological agents : Thiophene-containing isoxazoles have been evaluated for antidepressant and antianxiety activities.[9]

Reactivity and Stability

Information on the specific reactivity and stability of this compound is limited in the provided search results. However, based on its structure, the following can be inferred:

-

The ester group is susceptible to hydrolysis under acidic or basic conditions.

-

The thiophene ring can undergo electrophilic substitution reactions.

-

The isoxazole ring can be reduced under certain conditions.[8]

It is recommended to store the compound in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a versatile chemical entity with a well-defined set of physicochemical properties. Its primary importance lies in its role as a key intermediate in the synthesis of more complex molecules with significant biological activities, particularly in the realm of anticancer drug discovery. The synthetic accessibility of this compound, coupled with the therapeutic potential of its derivatives, ensures its continued relevance to researchers in medicinal chemistry and related fields. Further investigation into the biological activities of this specific compound and its close analogues is warranted to fully explore its therapeutic potential.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 90924-54-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. This compound | 90924-54-2 | TCI Deutschland GmbH [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide [smolecule.com]

- 9. cbccollege.in [cbccollege.in]

A Technical Guide to the Spectral Analysis of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazole ring system and the thiophene moiety are important pharmacophores found in a variety of biologically active molecules. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and structural elucidation in research and development settings.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₃S[1] |

| Molecular Weight | 223.25 g/mol [1] |

| CAS Number | 90924-54-2[1] |

| Melting Point | 48-51 °C[1] |

Spectral Data (Predicted)

The following tables summarize the predicted spectral data for this compound. These predictions are based on the known spectral data of analogous isoxazole and thiophene derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Please note: The following is a predicted spectrum. Actual chemical shifts and coupling constants may vary.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Doublet | 1H | Thiophene H5 |

| ~7.6-7.8 | Doublet | 1H | Thiophene H3 |

| ~7.2-7.4 | Doublet of Doublets | 1H | Thiophene H4 |

| ~7.0 | Singlet | 1H | Isoxazole H4 |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Please note: The following is a predicted spectrum. Actual chemical shifts may vary.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~160 | Isoxazole C5 |

| ~158 | Isoxazole C3 |

| ~130 | Thiophene C2 |

| ~128 | Thiophene C5 |

| ~127 | Thiophene C3 |

| ~126 | Thiophene C4 |

| ~105 | Isoxazole C4 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100 | C-H stretch (aromatic/heteroaromatic) |

| ~2980 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1600, 1450 | C=C and C=N stretch (isoxazole and thiophene rings) |

| ~1250 | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 223 | [M]⁺ (Molecular Ion) |

| 195 | [M - C₂H₄]⁺ |

| 178 | [M - OCH₂CH₃]⁺ |

| 150 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion and various fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the abundance of each ion to generate a mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectral characterization of the target compound.

References

"Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate" solubility and stability

An In-Depth Technical Guide on the Solubility and Stability of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Isoxazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The therapeutic potential of any compound is intrinsically linked to its physicochemical properties, primarily its solubility and stability, which are critical determinants of its bioavailability and shelf-life. This document provides a comprehensive technical overview of the solubility and stability of this compound, presenting hypothetical data based on the known characteristics of isoxazole derivatives and outlining detailed experimental protocols for their determination.

Chemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Ethyl Ester |

| CAS Number | 90924-54-2[3] |

| Molecular Formula | C₁₀H₉NO₃S[3][] |

| Molecular Weight | 223.25 g/mol [3][] |

| Melting Point | 48-51 °C[3] |

Solubility Profile

The solubility of a compound is a crucial factor influencing its absorption and distribution in biological systems. Isoxazole derivatives, being polar in nature due to the presence of nitrogen and oxygen atoms, generally exhibit higher solubility in polar solvents.[1] The solubility of this compound is expected to increase with temperature.[1]

Quantitative Solubility Data (Hypothetical)

The following table summarizes the hypothetical solubility of this compound in various solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | < 0.1 |

| Ethanol | 25 | 15.2 |

| Methanol | 25 | 22.5 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |

| Acetonitrile | 25 | 8.7 |

| 0.1 N HCl (pH 1.2) | 37 | < 0.1 |

| Phosphate Buffer (pH 6.8) | 37 | 0.2 |

| Phosphate Buffer (pH 7.4) | 37 | 0.3 |

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Apparatus and Reagents:

-

USP Dissolution Apparatus 2 (Paddle Method)[5]

-

Analytical balance

-

HPLC-UV system

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)[5]

Procedure:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

-

Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.[5]

-

Sample Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.[5]

-

Data Analysis: The solubility is calculated and expressed in mg/mL. The experiment is performed in triplicate to ensure accuracy.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][7] These studies are crucial for determining the shelf-life and recommended storage conditions for a pharmaceutical product.[8]

Forced Degradation Studies (Hypothetical Data)

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products.

| Condition | Duration | Degradation (%) | Major Degradants Identified |

| 0.1 N HCl, 60°C | 24 h | 12.5 | Hydrolysis of ester |

| 0.1 N NaOH, 60°C | 24 h | 28.1 | Hydrolysis of ester and isoxazole ring opening |

| 3% H₂O₂, RT | 24 h | 5.3 | Oxidation of thiophene ring |

| Thermal (80°C) | 48 h | 2.1 | Minimal degradation |

| Photostability (ICH Q1B) | - | 8.9 | Photolytic degradation products |

Accelerated and Long-Term Stability (Hypothetical Data)

Accelerated stability studies are performed at elevated temperatures and humidity to predict the long-term stability profile.[6][8] Long-term studies are conducted under recommended storage conditions to establish the shelf-life.[8][9]

| Storage Condition | Time Point | Assay (%) | Total Impurities (%) |

| Accelerated: 40°C ± 2°C / 75% RH ± 5% RH | 0 Months | 99.8 | 0.15 |

| 3 Months | 98.5 | 0.45 | |

| 6 Months | 97.2 | 0.82 | |

| Long-Term: 25°C ± 2°C / 60% RH ± 5% RH | 0 Months | 99.8 | 0.15 |

| 6 Months | 99.5 | 0.21 | |

| 12 Months | 99.1 | 0.28 | |

| 24 Months | 98.5 | 0.40 |

Experimental Protocol for Stability Testing

A comprehensive stability testing program should follow ICH guidelines.

Materials and Methods:

-

Validated stability-indicating HPLC method

-

Climate chambers for controlled temperature and humidity

-

Photostability chamber

-

The drug substance in its intended container closure system

Procedure:

-

Protocol Design: A stability protocol is designed outlining the batches to be tested, storage conditions, testing frequency, and analytical methods.[6]

-

Sample Storage: Samples are stored in climate chambers under the specified conditions (e.g., 25°C/60%RH for long-term and 40°C/75%RH for accelerated).[8]

-

Testing at Time Points: Samples are withdrawn at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyzed.[6][9]

-

Analysis: The samples are tested for appearance, assay, degradation products, and other relevant physical and chemical properties.

-

Data Evaluation: The data is evaluated to determine the rate of change and to establish a shelf-life.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not yet fully elucidated, many isoxazole-containing compounds are known to interact with various enzymes and receptors. For instance, some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The presented hypothetical data and detailed experimental protocols offer a framework for researchers and drug development professionals to design and execute their own studies. A thorough characterization of these physicochemical properties is paramount for the successful development of this compound into a potential therapeutic agent. Further research is warranted to confirm these characteristics and to fully elucidate its mechanism of action.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. japsonline.com [japsonline.com]

- 7. www3.paho.org [www3.paho.org]

- 8. gmpsop.com [gmpsop.com]

- 9. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate: A Versatile Heterocyclic Building Block for Advanced Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate is a bifunctional heterocyclic compound that has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiophene ring fused to an isoxazole core with a reactive carboxylate group, makes it a valuable and versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this important synthetic intermediate, with a focus on its utility in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 48-51 °C.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 90924-54-2 | [1] |

| Molecular Formula | C₁₀H₉NO₃S | [1] |

| Molecular Weight | 223.25 g/mol | [1] |

| Melting Point | 48-51 °C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a well-established multi-step procedure. A common and effective method involves the initial reaction of 2-acetylthiophene with diethyl oxalate in the presence of a base, such as sodium methoxide, to form a dicarbonyl intermediate. This intermediate is then cyclized by reaction with hydroxylamine hydrochloride to yield the desired isoxazole ring system.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of Mthis compound

A detailed experimental procedure for a closely related methyl ester is described below, which can be adapted for the synthesis of the ethyl ester.

Step 1: Synthesis of Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate A mixture of 2-acetylthiophene (63.09 g, 0.5 mol) and diethyl oxalate (73 g, 0.5 mol) is added to a solution of sodium methoxide (0.5 mol) in methanol (1000 mL) at 0-5 °C. The resulting solution is stirred for 6 hours at room temperature. After the reaction is complete, the mixture is treated with 3 M HCl (150 mL) and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed on a rotary evaporator to afford methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, which can be used in the next step without further purification.

Step 2: Synthesis of Mthis compound A solution of methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate and hydroxylamine hydrochloride (35 g, 0.5 mol) in methanol (700 mL) is refluxed for 4 hours. Upon completion of the reaction, the solvent is concentrated on a rotary evaporator. The residue is diluted with dichloromethane (CH₂Cl₂), and the organic layer is washed with water and brine, dried over Na₂SO₄, and the solvent is again removed on a rotary evaporator. The residue is recrystallized from methanol and water to afford mthis compound as a white solid.

Note: The ethyl ester can be synthesized by substituting diethyl oxalate and ethanol in the respective steps or by transesterification of the methyl ester.

Chemical Reactivity and Applications as a Synthetic Building Block

The this compound molecule possesses several reactive sites that can be exploited for further chemical transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. The isoxazole and thiophene rings can also undergo various substitution reactions, allowing for the introduction of additional functional groups and the construction of more complex molecular scaffolds.

This versatile building block is particularly valuable in the synthesis of novel compounds with potential therapeutic applications. The thiophene-isoxazole core is a known pharmacophore present in a number of biologically active molecules.[2][3][4][5][6]

Anticancer Drug Discovery

Numerous studies have highlighted the potential of thiophene-isoxazole derivatives as anticancer agents.[2][3][5][6] These compounds have been shown to exhibit cytotoxic activity against a range of cancer cell lines. For instance, novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles have been designed and synthesized, showing promising anti-breast cancer activities.[3] One particular derivative, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), exhibited an IC₅₀ value of 1.91 μM against the MCF-7 breast cancer cell line.[3] The structure-activity relationship (SAR) studies revealed that the unsubstituted thiophene ring at the 5-position of the isoxazole core is crucial for its potent anticancer activity.[3]

The proposed mechanism of action for some of these anticancer agents involves the inhibition of key signaling pathways implicated in cancer progression.[5] For example, some thiophene derivatives have been shown to inhibit tyrosine kinases, which are critical enzymes in cell growth and proliferation pathways.[2][6]

Caption: Drug discovery workflow utilizing the title compound as a building block.

The following table summarizes the anticancer activity of some representative thiophene-isoxazole derivatives.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) | MCF-7 | 2.63 | [3] |

| 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) | MCF-7 | 1.91 | [3] |

| Compound 3c (a complex thiophene-isoxazole derivative) | A549 | 0.29 | [2][6] |

| Compound 5d (a complex thiophene-isoxazole derivative) | A549 | 0.68 | [2][6] |

| Compound 16c (a complex thiophene-isoxazole derivative) | A549 | 0.42 | [2][6] |

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the presence of multiple reactive sites make it an ideal starting material for the construction of complex molecular architectures. The demonstrated potent biological activities of its derivatives, particularly in the realm of anticancer drug discovery, underscore the importance of this scaffold in the development of new therapeutic agents. This technical guide provides a solid foundation for researchers and scientists to explore the full potential of this remarkable heterocyclic compound in their respective fields. Further investigations into the diverse reactivity of this building block are likely to unveil new and exciting applications in both medicinal chemistry and materials science.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cbccollege.in [cbccollege.in]

- 5. kthmcollege.ac.in [kthmcollege.ac.in]

- 6. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of isoxazole derivatives containing thiophene

An In-depth Technical Guide to the Biological Activity of Isoxazole Derivatives Containing Thiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities exhibited by isoxazole derivatives that incorporate a thiophene moiety. The synergistic combination of the isoxazole and thiophene heterocyclic rings has been a focal point in medicinal chemistry, leading to the development of compounds with significant antimicrobial, anticancer, and anti-inflammatory properties. This document details the quantitative data from key studies, outlines the experimental protocols used for their evaluation, and visualizes the underlying processes and relationships.

Overview of Synthesis and Screening

The general pathway to discovering biologically active thiophene-isoxazole derivatives involves a multi-step process. It typically begins with the synthesis of chalcone intermediates, followed by cyclization to form the isoxazole ring. These synthesized compounds then undergo purification, characterization, and are subsequently subjected to a battery of biological assays to determine their therapeutic potential.

Anticancer Activity

Several novel series of thiophene derivatives incorporating an isoxazole moiety have been synthesized and evaluated for their in vitro anticancer activity.[1][2] These studies often use human cancer cell lines, such as the breast cancer cell line (MCF7), to determine the cytotoxic potential of the compounds, with doxorubicin commonly serving as a positive control.[1][3]

Quantitative Data: Anticancer Activity

The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

| Compound ID | Target Cell Line | IC50 (µmol/L) | Reference Compound | IC50 (µmol/L) of Ref. | Citation |

| Compound 6 | MCF7 | 10.25 | Doxorubicin | 32.00 | [1],[3] |

| Compound 7 | MCF7 | 9.70 | Doxorubicin | 32.00 | [1],[3] |

| Compound 9 | MCF7 | 9.55 | Doxorubicin | 32.00 | [1],[3] |

| Compound 13 | MCF7 | 9.39 | Doxorubicin | 32.00 | [1],[3] |

| Compound 5 | MCF7 | 28.85 | Doxorubicin | 32.00 | [3],[4] |

| Compound 8 | MCF7 | 23.48 | Doxorubicin | 32.00 | [3],[4] |

| Compound 10 | MCF7 | 27.51 | Doxorubicin | 32.00 | [3],[4] |

| Compound 3c | A549 | 0.29 | - | - | [5] |

| Compound 5d | A549 | 0.68 | - | - | [5] |

| Compound 16c | A549 | 0.42 | - | - | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MCF7 Cell Line)

This protocol outlines the general steps for evaluating the anticancer activity of thiophene-isoxazole derivatives against a human breast cancer cell line.

-

Cell Culture : Human breast cancer cells (MCF7) are grown in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation : The synthesized thiophene-isoxazole derivatives are dissolved in a suitable solvent like DMSO to create high-concentration stock solutions.

-

Cell Seeding : Cells are seeded into 96-well plates at a specific density (e.g., 5x10^4 cells/well) and allowed to attach overnight.

-

Treatment : The following day, the cells are treated with various concentrations of the test compounds, a positive control (e.g., Doxorubicin), and a vehicle control (DMSO).

-

Incubation : The plates are incubated for a specified period, typically 48-72 hours.

-

Viability Assay : Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well, and after incubation, the resulting formazan crystals are dissolved in a solubilization solution.

-

Data Analysis : The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the compound concentration versus the percentage of inhibition.

Antimicrobial Activity

The incorporation of a thiophene ring into an isoxazole structure has been shown to enhance antimicrobial activity.[6] These derivatives have demonstrated potential against a variety of pathogenic bacteria and fungi, including drug-resistant strains.[6]

Quantitative Data: Antimicrobial Activity

The antimicrobial potential is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[6]

| Compound ID | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Citation |

| TPI-2 | 6.25 | 12.5 | 25 | 25 | 12.5 | [7] |

| TPI-5 | 12.5 | 6.25 | 12.5 | 50 | 25 | [7] |

| TPI-14 | 25 | 12.5 | 6.25 | 12.5 | 50 | [7] |

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the MIC of a compound.[8][9]

-

Stock Solution Preparation : Dissolve the thiophene-isoxazole derivatives in a suitable solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10 mg/mL).[6]

-

Microtiter Plate Preparation : Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to all wells of a 96-well microtiter plate.[6]

-

Serial Dilution : Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on down the plate. Discard the final 100 µL from the last well in the series.[6]

-

Inoculum Preparation : Prepare a standardized inoculum of the target microorganism (e.g., adjusted to a 0.5 McFarland standard) and dilute it so that each well receives a final concentration of approximately 5x10^5 CFU/mL.

-

Inoculation : Add 100 µL of the diluted inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation : Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

Result Interpretation : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[6]

Anti-inflammatory Activity

Isoxazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10][11] The combination with a thiophene moiety has been explored to develop new anti-inflammatory agents.[12][13]

Quantitative Data: Anti-inflammatory Activity

The in vivo anti-inflammatory activity is often evaluated using the carrageenan-induced rat paw edema model, where the percentage of edema inhibition is measured.

| Compound ID | % Edema Inhibition (after 2h) | % Edema Inhibition (after 3h) | Standard Drug | % Inhibition of Standard | Citation |

| TPI-7 | - | High | Nimesulide | - | |

| TPI-13 | - | High | Nimesulide | - | |

| Compound 4a | 62.69% | 63.69% | Indomethacin | - | [14] |

| Compound 4f | 61.99% | 61.20% | Indomethacin | - | [14] |

| Compound 4n | 61.47% | 62.24% | Indomethacin | - | [14] |

| Compound 5b | 75.68% | 76.71% | Indomethacin | - | [10] |

| Compound 5c | 74.48% | 75.56% | Indomethacin | - | [10] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo method is a standard for screening acute anti-inflammatory activity.[10]

-

Animal Acclimatization : Wistar rats are acclimatized to laboratory conditions for a week before the experiment. They are fasted overnight before the test, with free access to water.

-

Grouping and Dosing : Animals are divided into groups: a control group, a standard group (receiving a known anti-inflammatory drug like Indomethacin or Nimesulide), and test groups (receiving different doses of the synthesized compounds). The compounds are typically administered orally or intraperitoneally.

-

Edema Induction : One hour after drug administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is made into the right hind paw of each rat.

-

Paw Volume Measurement : The paw volume is measured immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis : The percentage increase in paw volume is calculated. The percentage inhibition of edema for the treated groups is then calculated by comparing their mean paw volume increase with that of the control group.

Mechanism of Action: COX-2 Inhibition

Many anti-inflammatory drugs function by inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that mediate inflammation. Thiophene-isoxazole derivatives have been investigated as potential COX-2 inhibitors.

References

- 1. [PDF] Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents | Semantic Scholar [semanticscholar.org]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

Potential Pharmacological Applications of Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class, characterized by a thiophene ring at the 5-position and an ethyl carboxylate group at the 3-position. While direct pharmacological data on this specific molecule is limited in publicly available literature, its core structure, the 5-(thiophen-2-yl)isoxazole scaffold, is a key pharmacophore in a range of biologically active derivatives. Notably, derivatives of this scaffold have demonstrated significant potential as anti-breast cancer agents. This technical guide consolidates the existing research on these derivatives to infer the potential pharmacological applications of this compound, with a primary focus on oncology. Detailed experimental protocols, quantitative data from relevant studies, and visual representations of signaling pathways and experimental workflows are provided to support further research and drug development efforts.

Introduction

The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry, known to be a component of various therapeutic agents.[1] The incorporation of a thiophene ring, another important pharmacophore, can enhance the biological activity of the resulting compound.[2] The title compound, this compound, is a reagent in organic synthesis.[3][] However, the therapeutic potential of this specific molecule remains largely unexplored. This guide will focus on the significant anticancer activities of its close derivatives to postulate its potential applications.

Recent studies have highlighted a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles (TTIs) as potent anti-breast cancer agents that target the estrogen receptor-alpha (ERα).[5][6] These findings suggest that the 5-(thiophen-2-yl)isoxazole core is a promising scaffold for the development of novel anticancer therapeutics.

Potential Pharmacological Application: Anticancer Activity

The primary and most well-documented potential pharmacological application for the 5-(thiophen-2-yl)isoxazole scaffold lies in the field of oncology, specifically in the treatment of breast cancer.

Mechanism of Action: Targeting Estrogen Receptor-Alpha (ERα)

Derivatives of 5-(thiophen-2-yl)isoxazole have been shown to exhibit their anti-breast cancer effects by inhibiting the estrogen receptor-alpha (ERα).[5][6] ERα is a crucial nuclear hormone receptor that plays a significant role in the development and progression of a majority of breast cancers.[5] By targeting ERα, these compounds can disrupt the signaling pathways that promote cancer cell proliferation.

The proposed mechanism involves the binding of the 5-(thiophen-2-yl)isoxazole derivatives to ERα, which in turn leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[6][7]

Quantitative Data from In Vitro Studies

The anticancer activity of several 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI) derivatives has been evaluated against various cancer cell lines, with a notable selectivity for the human breast cancer cell line MCF-7.[6]

| Compound | Target Cell Line | IC50 (µM) |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) | MCF-7 | 2.63 |

| 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) | MCF-7 | 1.91 |

Table 1: In vitro anticancer activity of lead 5-(thiophen-2-yl)isoxazole derivatives.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of 5-(thiophen-2-yl)isoxazole derivatives.

Synthesis of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles

A novel, metal-free, cascade regio- and stereoselective trifluoromethyloximation, cyclization, and elimination strategy is employed for the synthesis of these derivatives.[5]

Protocol:

-

Reaction Setup: Readily available α,β-unsaturated ketones are used as starting materials.

-

Cascade Reaction: The ketones are subjected to a cascade reaction using CF3SO2Na and tBuONO. This one-pot reaction proceeds through trifluoromethyloximation, cyclization, and elimination.[5]

-

Extraction: The resulting solution is extracted with ethyl acetate. The combined organic layers are washed with water.

-

Drying and Evaporation: The organic layer is dried over anhydrous Na2SO4, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to afford the final 3-phenyl-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivatives.[6]

In Vitro Anticancer Screening (MTT Assay)

The cytotoxic effects of the synthesized compounds are typically evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, 4T1, PC-3) are seeded in 96-well plates and incubated.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Apoptosis and Cell Cycle Analysis

Flow cytometry is used to analyze apoptosis and the cell cycle distribution of cancer cells after treatment with the test compounds.[7]

Protocol for Apoptosis Analysis (Annexin V/PI Staining):

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 48 hours).

-

Cell Harvesting and Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol for Cell Cycle Analysis:

-

Cell Treatment and Fixation: Treated cells are harvested and fixed in cold ethanol.

-

Staining: The fixed cells are stained with a solution containing PI and RNase.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on the 5-(thiophen-2-yl)isoxazole scaffold have revealed key structural features that contribute to its anticancer activity:[6]

-

Unsubstituted Thiophene Ring at the 5th Position: The presence of an unsubstituted thiophene ring at this position is crucial for potent activity.

-

-CF3 Group at the 4th Position: A trifluoromethyl group at the 4th position of the isoxazole ring significantly enhances the anticancer activity.

-

Electron-Rich Benzene Ring at the 3rd Position: A highly electron-rich benzene ring, for example, one bearing three methoxy groups, at the 3rd position of the isoxazole core, leads to superior activity.

Conclusion and Future Directions

While direct pharmacological studies on this compound are lacking, the potent anti-breast cancer activity of its derivatives strongly suggests that this compound could serve as a valuable starting point or intermediate for the development of novel anticancer agents. The 5-(thiophen-2-yl)isoxazole scaffold has been established as a promising pharmacophore for targeting ERα.

Future research should focus on:

-

Synthesis and Biological Evaluation: Synthesizing this compound and its close analogs to directly assess their pharmacological activities, particularly their anticancer effects.

-

Lead Optimization: Further derivatization of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluating the most promising compounds in animal models of breast cancer to determine their in vivo efficacy and safety profiles.

-

Exploration of Other Therapeutic Areas: Given the broad biological activities of isoxazole and thiophene derivatives, investigating the potential of this scaffold in other therapeutic areas such as antimicrobial, anti-inflammatory, and neuroprotective applications is warranted.

This technical guide provides a foundational understanding of the potential pharmacological applications of this compound based on the current scientific literature. The detailed protocols and data presented herein are intended to facilitate further research and accelerate the discovery of new therapeutic agents based on this promising chemical scaffold.

References

- 1. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbccollege.in [cbccollege.in]

- 3. chemsynthesis.com [chemsynthesis.com]

- 5. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

"Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate" literature review

An In-Depth Technical Guide to Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

This compound is a heterocyclic compound that serves as a significant building block in the realms of medicinal chemistry and drug discovery.[] Its structure, which incorporates both a thiophene and an isoxazole ring, makes it a valuable scaffold for developing novel therapeutic agents.[2] Research has highlighted that the inclusion of a thiophene moiety can enhance the pharmacological potential of the isoxazole core, particularly in the development of antimicrobial and anticancer agents.[2][3][4] This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, biological activities, and experimental protocols for its evaluation.

Physicochemical Properties

This compound is commercially available and is utilized as a reagent in organic synthesis.[] Its key identifying and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 90924-54-2 | [5] |

| Molecular Formula | C₁₀H₉NO₃S | [][5] |

| Molecular Weight | 223.25 g/mol | [][5] |

| Appearance | White to Orange to Green powder to crystal | |

| Melting Point | 48-51 °C | [5] |

| SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=CS2 | [5] |

| InChIKey | YPIUQIUZEYMWAX-UHFFFAOYAS | [5] |

Synthesis and Reaction Mechanisms

The primary method for synthesizing the isoxazole ring system is through a 1,3-dipolar cycloaddition reaction.[6][7][8] This reaction typically involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne (a dipolarophile) to form the five-membered isoxazole ring.[8][9][10]

For the synthesis of this compound, the key precursors are thiophene-2-carboxaldoxime (to generate thiophene-2-carbonitrile oxide) and ethyl propiolate.

References

- 2. benchchem.com [benchchem.com]

- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate (1207060-30-7) for sale [vulcanchem.com]

- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 8. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Substituted Isoxazole-3-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have cemented its status as a "privileged scaffold" in drug discovery. This technical guide delves into the core of a particularly significant subclass: the 5-substituted isoxazole-3-carboxylates. We will explore their historical evolution from foundational discoveries to their current prominence, detail key synthetic methodologies, present their diverse biological activities with quantitative data, and elucidate their mechanisms of action through signaling pathway diagrams. This document aims to be an in-depth resource, providing both a historical perspective and practical, technical information for researchers actively engaged in the field.

A Journey Through Time: The Historical Development of Isoxazole Synthesis

The story of isoxazoles begins in 1903 with the pioneering work of Claisen, who first synthesized the parent isoxazole.[1] This seminal discovery laid the groundwork for over a century of exploration into the chemistry and biological applications of this heterocyclic system. Early methods for isoxazole synthesis often involved the reaction of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents.

A significant leap forward in the synthesis of substituted isoxazoles, including the 3,5-disubstituted patterns relevant to our core topic, came with the development of 1,3-dipolar cycloaddition reactions. This powerful strategy involves the reaction of a nitrile oxide with an alkyne. The regioselectivity of this reaction, which dictates the substitution pattern on the resulting isoxazole ring, has been a subject of intense study and has been controlled through various means, including the use of copper(I) catalysts in what is now a widely adopted one-pot procedure.[1]

The direct synthesis of isoxazole-3-carboxylates often utilizes precursors such as β-keto esters, which can react with hydroxylamine under acidic conditions to favor the formation of the 3,5-disubstituted isoxazole ester.[1] The use of primary activated nitro compounds, like ethyl nitroacetate, in condensation reactions with alkynes has also emerged as an efficient, modern approach to constructing the 5-substituted isoxazole-3-carboxylate core.[2] These historical and modern synthetic advancements have been pivotal in enabling the exploration of this chemical space for drug discovery.

Synthetic Strategies: Building the Core Scaffold

The construction of the 5-substituted isoxazole-3-carboxylate scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cycloaddition of Nitrile Oxides with Alkynes

This is one of the most versatile and widely used methods for synthesizing 3,5-disubstituted isoxazoles. The general workflow involves the in-situ generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with a terminal alkyne.

Condensation of β-Keto Esters with Hydroxylamine

This classical method provides a direct route to isoxazole-3-carboxylic acid esters. The reaction of a β-keto ester with hydroxylamine can, however, lead to isomeric products. Controlling the pH is crucial for regioselectivity, with acidic conditions generally favoring the desired 3-carboxylate isomer.

Reaction of Activated Nitro Compounds with Alkynes

A more modern and efficient approach involves the base-catalyzed condensation of a primary activated nitro compound, such as ethyl nitroacetate, with a terminal alkyne. This method offers high yields and good regioselectivity for the synthesis of 5-substituted isoxazole-3-carboxylates.

Biological Activities and Quantitative Data

5-Substituted isoxazole-3-carboxylates exhibit a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas. Below, we summarize some of the key findings in a structured tabular format for easy comparison.

Anticancer Activity

Isoxazole derivatives have shown significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.

| Compound ID | 5-Substituent | 3-Carboxylate Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2d | - | N-(4-methoxyphenyl)carboxamide | HeLa | 15.48 | [3] |

| 2d | - | N-(4-methoxyphenyl)carboxamide | Hep3B | ~23 | [3] |

| 2e | - | N-(3,4-dimethoxyphenyl)carboxamide | Hep3B | ~23 | [3] |

| 19 | tert-butyl | N-phenylurea derivative | MV4-11 | - | [1] |

| 21 | Phenyl with F or CF3 at pos. 4 | - | Various | < 12 | [1] |

Anti-inflammatory and Enzyme Inhibitory Activity

Many isoxazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and xanthine oxidase (XO).

| Compound ID | 5-Substituent | Target Enzyme | IC50 (µM) | Reference |

| 11a & 11b | Diaryl | 5-Lipoxygenase | 0.24 | [1] |

| 6c | 1H-indol-5-yl | Xanthine Oxidase | 0.13 | [4] |

| Allopurinol (Ref.) | - | Xanthine Oxidase | 2.93 | [4] |

| Compound 39 | Aryl | Fatty Acid Amide Hydrolase (FAAH) | 0.088 |

Mechanisms of Action and Signaling Pathways

The diverse biological effects of 5-substituted isoxazole-3-carboxylates are a consequence of their interaction with various cellular targets and signaling pathways.

Induction of Apoptosis in Cancer Cells

A common mechanism of action for anticancer isoxazole derivatives is the induction of programmed cell death, or apoptosis. This can be triggered through various signaling cascades. For instance, some derivatives have been shown to activate caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. This activation can lead to the subsequent activation of effector caspases and the cleavage of cellular substrates, ultimately resulting in cell death. Furthermore, the activation of NF-κB has been implicated in the apoptotic pathway initiated by certain isoxazole compounds.

Enzyme Inhibition

As highlighted in the data tables, 5-substituted isoxazole-3-carboxylates are effective inhibitors of several key enzymes. For example, their inhibition of xanthine oxidase reduces the production of uric acid, making them promising candidates for the treatment of gout. The mechanism of inhibition can vary, with some compounds acting as mixed-type inhibitors.

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate

Materials:

-

Propargyl benzoate

-

Ethyl nitroacetate

-

Sodium hydroxide (NaOH) solution (4.24 M)

-

Water

-

Ethanol

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

-

Triethylamine (Et3N)

-

Silica gel for column chromatography

Procedure:

-

To a mixture of propargyl benzoate (1.70 mmol), ethyl nitroacetate (4.24 mmol), water (4160 mg), and ethanol (1280 mg) in a sealed tube, add a solution of NaOH (0.170 mmol).

-

Vigorously stir the mixture at 60 °C for 16 hours.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash chromatography on silica gel using a mobile phase of PE/EtOAc = 5:1 containing 3% Et3N to afford the title compound as a clear oil.[2]

In Vitro Xanthine Oxidase Inhibition Assay

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine

-

Phosphate buffer (pH 7.5)

-

Test compounds (5-substituted isoxazole-3-carboxylates)

-

Allopurinol (positive control)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare solutions of the test compounds and allopurinol in a suitable solvent (e.g., DMSO).

-

In a quartz cuvette, mix the phosphate buffer, xanthine solution, and the test compound solution.

-

Initiate the reaction by adding the xanthine oxidase solution.

-

Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, for a set period.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The journey of 5-substituted isoxazole-3-carboxylates from their conceptual origins in early isoxazole chemistry to their current standing as a versatile and potent class of bioactive molecules is a testament to the power of synthetic innovation in drug discovery. Their broad spectrum of activities, including anticancer and anti-inflammatory effects, coupled with their amenability to structural modification, ensures their continued relevance in the quest for novel therapeutics. Future research will likely focus on further elucidating their mechanisms of action, optimizing their pharmacokinetic properties through medicinal chemistry efforts, and exploring their potential in new therapeutic areas. The detailed synthetic protocols and quantitative biological data provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of this remarkable chemical scaffold.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate via 1,3-Dipolar Cycloaddition

Introduction

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. The isoxazole scaffold is a key structural motif in numerous biologically active molecules.[1] The synthesis of this target molecule can be efficiently achieved through a 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered heterocyclic rings.[2][3] This method involves the reaction of a nitrile oxide with a dipolarophile, typically an alkyne or an alkene.[2]

This application note details a robust protocol for the synthesis of this compound. The key transformation is the [3+2] cycloaddition of in situ generated thiophene-2-carbonitrile oxide with ethyl propiolate. The nitrile oxide is generated from its corresponding precursor, thiophene-2-carbaldehyde oxime.

Reaction Principle